N-(2,3-diphenyl-6-quinoxalinyl)acetamide is a compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxaline itself is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The specific compound in question features an acetamide functional group attached to a quinoxaline core, enhancing its potential for various applications in medicinal chemistry.
The synthesis and characterization of N-(2,3-diphenyl-6-quinoxalinyl)acetamide can be traced back to research in the field of heterocyclic chemistry, particularly studies focusing on quinoxaline derivatives. These compounds have been explored for their pharmacological properties, including anti-inflammatory and anti-diabetic activities .
N-(2,3-diphenyl-6-quinoxalinyl)acetamide can be classified as:
The synthesis of N-(2,3-diphenyl-6-quinoxalinyl)acetamide typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, using microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to traditional heating methods .
The molecular structure of N-(2,3-diphenyl-6-quinoxalinyl)acetamide features:
The molecular formula is CHNO, with a molecular weight of approximately 284.34 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
N-(2,3-diphenyl-6-quinoxalinyl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions may require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and selectivity.
The mechanism by which N-(2,3-diphenyl-6-quinoxalinyl)acetamide exerts its biological effects is likely linked to its ability to interact with specific biological targets:
In vitro studies have shown that derivatives of quinoxaline exhibit significant activity against various targets, suggesting that N-(2,3-diphenyl-6-quinoxalinyl)acetamide could similarly demonstrate pharmacological efficacy .
N-(2,3-diphenyl-6-quinoxalinyl)acetamide exhibits properties typical of amides:
Relevant analyses such as IR spectroscopy would show characteristic peaks for the carbonyl (C=O) stretch around 1650 cm, and N-H stretching around 3300 cm .
N-(2,3-diphenyl-6-quinoxalinyl)acetamide has potential applications in several areas:
Research continues to explore the full range of biological activities associated with this compound, making it a subject of interest for future pharmacological studies .
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile chemical architecture and capacity for structural diversification. The quinoxaline core—a bicyclic system formed by fusion of benzene and pyrazine rings—provides a planar, electron-deficient platform amenable to strategic substitutions that modulate electronic properties, solubility, and target binding affinity. The specific compound N-(2,3-diphenyl-6-quinoxalinyl)acetamide exemplifies rational drug design, integrating three key structural elements:
Table 1: Structure-Activity Relationship (SAR) of Key Quinoxaline Derivatives
Compound | C-6 Substituent | Phenyl Ring Modifications | Biological Activity (IC₅₀) |
---|---|---|---|
N-(2,3-diphenylquinoxalin-6-yl)acetamide | –NHCOCH₃ | Unsubstituted | α-Glucosidase inhibition: 110.6 ± 6.0 µM [1] |
Compound 7e | –CONHNHCO(3-FC₆H₄) | 3-Fluorophenyl | α-Glucosidase inhibition: 110.6 ± 6.0 µM [1] |
Compound 10b | –SCH₂CONHNHCOCH₂CH₂COOH | 3-Phenyl | Anticancer (HCT-116): 1.52 µg/mL [8] |
Compound S9 | –SO₂NHC₆H₄N=benzimidazole | 2,3-Diphenyl | Dual antimicrobial/antimalarial [4] |
Rational modifications follow these design principles:
This scaffold exhibits polypharmacology, targeting multiple disease-relevant enzymes and pathways:
α-Glucosidase Inhibition
Derivatives bearing meta-fluoro or unsubstituted phenyl groups at C-2/C-3 show competitive inhibition of α-glucosidase (IC₅₀ = 110.6 ± 6.0 µM), outperforming acarbose (IC₅₀ = 750.0 ± 10.5 µM). Kinetic analysis reveals binding at the enzyme’s catalytic pocket via:
Anticancer Activity
Mechanistic studies indicate dual pathways:
Table 2: Pharmacodynamic Profile of Quinoxaline Acetamide Derivatives
Pharmacological Target | Mechanistic Action | Experimental Model | Key Findings |
---|---|---|---|
α-Glucosidase | Competitive inhibition | In vitro enzyme assay | 7e IC₅₀ = 110.6 µM (vs. acarbose 750 µM) [1] |
Falcipain-2 (malaria) | Allosteric binding | Molecular docking | 5 H-bonds with residues Gly83/Asn82 [4] |
hTS (cancer) | Homodimer interface stabilization | HCT-116/MCF-7 cells | 10b IC₅₀ = 1.52 µg/mL (HCT-116) [8] |
SHP1 phosphatase | Irreversible binding + fluorescence imaging | MDA-MB-231 cells | 5a IC₅₀ = 2.34 µM; real-time activity monitoring [7] |
Antimicrobial Effects
Structural hybridization broadens applications:
Antioxidant Capacity
Quinoxaline-6-acetamides with phenolic substituents demonstrate radical scavenging in DFT studies. High HOMO density along the acetamide moiety facilitates hydrogen atom transfer, critical for neutralizing reactive oxygen species (ROS) in hepatic cells [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1